1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is a chlorinated aromatic compound with the molecular formula and a molecular weight of approximately 265.61 g/mol. This compound is classified as an aromatic hydrocarbon due to its benzene ring structure, which is substituted with three chloromethyl groups and three methyl groups. It is primarily utilized in chemical synthesis and research applications.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene falls under the category of halogenated aromatic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene typically involves the chloromethylation of 2,4,6-trimethylbenzene. This process can be achieved using chloromethyl methyl ether (or other chloromethylating agents) in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene features a benzene ring with three chloromethyl groups (-CH2Cl) located at the 1, 3, and 5 positions and three methyl groups (-CH3) at the 2, 4, and 6 positions.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene can undergo several types of reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloromethyl groups and the electron-donating properties of the methyl groups.
The mechanism of action for reactions involving 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms under various conditions.
Relevant data regarding melting point and boiling point are typically not specified in common databases but can be determined experimentally.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is primarily used in:
This compound's unique structure allows for diverse applications within chemical research and development contexts.
The synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene (CAS: 3849-01-2; MW: 265.60 g/mol) primarily proceeds via electrophilic aromatic substitution on mesitylene (1,3,5-trimethylbenzene) [3] [7]. This transformation involves the sequential introduction of chloromethyl (-CH₂Cl) groups at the electron-rich aromatic positions ortho to the methyl substituents. The reaction follows a three-step electrophilic mechanism where mesitylene first reacts with formaldehyde (HCHO) under acidic conditions to form a hydroxymethyl intermediate, which subsequently undergoes chlorination with hydrogen chloride (HCl) [9] [10].
Catalytic systems for this transformation typically employ Lewis or Brønsted acids to facilitate electrophilic attack. Common catalysts include:
The steric profile of mesitylene directs chloromethyl groups to positions 2, 4, and 6, creating the symmetrical 1,3,5-trisubstituted product. The identity of the final compound is confirmed through analytical data including InChI Key (PHQFMPNZCIHSPC-UHFFFAOYSA-N) and molecular formula (C₁₂H₁₅Cl₃) [1] [3].
Optimization of chloromethylation requires precise control of parameters to maximize yield while minimizing poly-substitution and resinification byproducts:
Table 1: Optimization Parameters for Chloromethylation
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature | 50-60°C | >80% yield | Minimizes oligomer formation |
HCl Concentration | 30-33% | Critical for complete chlorination | Reduces di/tetrasubstituted impurities |
Molar Ratio (Mesitylene:HCHO) | 1:3.2-3.5 | 88-92% conversion | Prevents formaldehyde oligomerization |
Reaction Time | 8-12 hours | Below 8h: Incomplete reaction | Beyond 12h: Decomposition increases |
Catalyst Loading (ZnCl₂) | 5-7 mol% | Optimal electrophile activation | Higher loading promotes overchlorination |
Solvent selection significantly impacts reaction efficiency. Dichloromethane serves as an effective reaction medium due to its ability to dissolve both organic and acidic aqueous phases while maintaining moderate temperatures [10]. Post-reaction purification typically involves crystallization from ethanol/water mixtures (yielding white crystalline powder with 97% purity) or vacuum distillation to remove unreacted starting materials and monochlorinated intermediates like 2,4,6-trimethylbenzyl chloride (CAS: 1585-16-6) [9] [3].
While chloromethylation dominates industrial production, alternative halogenation routes offer distinct advantages for specialized applications:
Bromination ApproachThe brominated analogue 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene (CAS: 21988-87-4) demonstrates higher reactivity in nucleophilic substitution reactions due to bromine's superior leaving group ability. Synthesized using mesitylene with bromine sources (e.g., NBS) under radical initiation or photochemical conditions, this route achieves >98% purity but incurs substantially higher material costs [8].
Table 2: Halogenation Route Comparison
Characteristic | Chloromethylation Route | Bromination Route |
---|---|---|
Reagent Cost | Low (HCl/HCHO) | High (NBS/Br₂) |
Typical Yield | 82-88% | 75-80% |
Reaction Conditions | Acidic, 50-60°C | Radical, reflux or hv |
Byproduct Formation | Moderate (resins) | Low |
Product Stability | High (storage at <15°C) | Moderate (light-sensitive) |
Industrial Scalability | Excellent | Limited by cost |
Direct Nitration-Reduction PathwayPatent CN107400058A describes an alternative approach where mesitylene undergoes trinitration followed by reduction to triamine, which can be diazotized and substituted with chlorine. However, this method suffers from poor atom economy and generates significant nitrogenous waste, making it economically nonviable for large-scale production compared to direct chloromethylation [10].
Industrial implementation faces three primary challenges: solvent recovery, exotherm management, and byproduct control:
Solvent Selection Criteria
Table 3: Industrial Process Parameters
Process Stage | Critical Control Points | Mitigation Strategy |
---|---|---|
Chloromethylation | Exotherm during HCHO addition | Controlled addition rate (<2L/min) with cooling |
Phase Separation | Emulsion formation | Addition of brine solution (NaCl saturation) |
Crystallization | Polymorph control | Seeding with product crystals at 45°C |
Waste Streams | Aqueous HCl with residual formaldehyde | Neutralization with NaOH followed by bioremediation |
Product Isolation | Solvent retention | Vacuum drying at 60°C for 12h |
Byproducts requiring management include:
Product isolation typically achieves 97% purity with the primary impurity being bis(chloromethyl) isomers. Final material is classified as UN3261 (Class 8 Corrosive) requiring specialized packaging in corrosion-resistant containers with resistant inner liners for transport [3] [8].
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